Cas no 1219741-94-2 (2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its cyclopropylphenyl moiety enhances steric and electronic properties, facilitating selective coupling in complex synthetic pathways. The tetramethyl dioxaborolane group offers improved stability and solubility in organic solvents compared to boronic acids, reducing decomposition risks during storage and handling. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its consistent reactivity and compatibility with diverse reaction conditions make it a reliable choice for constructing biaryl and heteroaryl structures. Proper handling under inert conditions is recommended to maintain integrity.
2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1219741-94-2 structure
Product Name:2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1219741-94-2
MF:C15H21BO2
MW:244.137044668198
MDL:MFCD10698529
CID:839281
PubChem ID:45786331
Update Time:2025-06-15

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-Cyclopropylphenylboronic Acid Pinacol Ester
    • 1,3,2-Dioxaborolane, 2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-
    • BCP12542
    • 4160AA
    • AB62306
    • 4-CyclopropylphenylboronicAcidPinacolEster
    • SY029130
    • ST24039433
    • J3.565.031H
    • 4-(CYCLOPROPYL)PHENYLBORONIC ACID PINACOL ESTER
    • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
    • 1,3
    • EN300-705478
    • MFCD10698529
    • CS-15366
    • 1219741-94-2
    • DTXSID60671331
    • AKOS015943703
    • F51911
    • Z2044788119
    • CS-0042402
    • DA-14214
    • MDL: MFCD10698529
    • Inchi: 1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3
    • InChI Key: WYEYFTIWQILPTE-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)C2CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 244.16300
  • Monoisotopic Mass: 244.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.03±0.1 g/cm3 (20 ºC 760 Torr),
  • PSA: 18.46000
  • LogP: 2.86320

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:1219741-94-2)2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A853023
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:43
Price ($):391.0
Email:sales@amadischem.com

Additional information on 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Recent Advances in the Application of 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1219741-94-2) in Chemical Biology and Drug Discovery

The compound 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1219741-94-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the synthesis of complex organic molecules, including potential drug candidates. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

One of the most notable applications of this compound is its role in the synthesis of boron-containing drugs. Boron-based compounds have unique properties that make them attractive for drug development, such as their ability to form reversible covalent bonds with biological targets. Researchers have utilized 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to develop inhibitors targeting proteases and kinases, which are critical in cancer progression. For instance, a recent study demonstrated its efficacy in the synthesis of bortezomib analogs, which are proteasome inhibitors used in the treatment of multiple myeloma.

In addition to its applications in drug synthesis, this compound has also been explored in the field of chemical biology for the development of molecular probes. These probes are used to study biological processes at the molecular level, providing insights into disease mechanisms. A 2023 study published in the Journal of Medicinal Chemistry reported the use of 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the design of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. This advancement has significant implications for understanding oxidative stress-related diseases, such as neurodegenerative disorders and cancer.

Another area of research where this compound has shown promise is in the development of antimicrobial agents. The unique electronic properties of the cyclopropyl and boronic ester groups make it a valuable building block for designing compounds with enhanced bioavailability and target specificity. Recent work has focused on modifying the structure of 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to create derivatives with potent activity against drug-resistant bacterial strains. Preliminary results suggest that these derivatives could serve as a new class of antibiotics, addressing the growing issue of antimicrobial resistance.

Despite its potential, challenges remain in the large-scale production and application of 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further research. However, ongoing studies are optimistic about overcoming these hurdles, with recent advancements in formulation and delivery systems showing promise. For example, encapsulation techniques using nanoparticles have been explored to enhance the stability and targeted delivery of boronic ester-based compounds.

In conclusion, 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1219741-94-2) represents a versatile and valuable tool in chemical biology and drug discovery. Its applications span from drug synthesis to molecular probing, offering numerous opportunities for innovation in therapeutic development. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1219741-94-2)2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A853023
Purity:99%
Quantity:5g
Price ($):391.0
Email